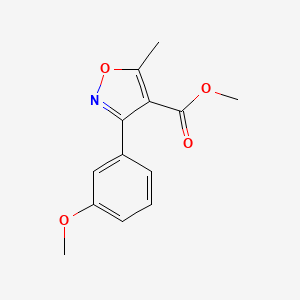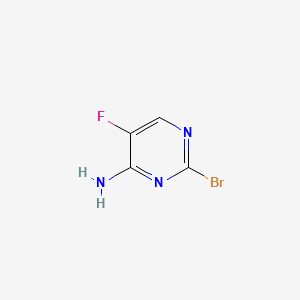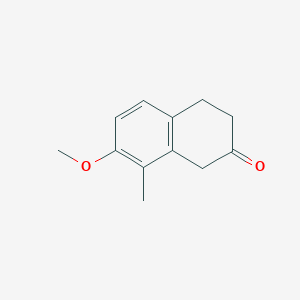
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 7th position and a methyl group at the 8th position, along with a ketone functional group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Optimized Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-carboxylic acid.
Reduction: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the production of dyes, fragrances, and other chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-8-methyl-naphthalene: Lacks the ketone functional group.
Uniqueness
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
7-methoxy-8-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(13)5-3-9(11)4-6-12(8)14-2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
LQMPFGXFRDJOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CC(=O)CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


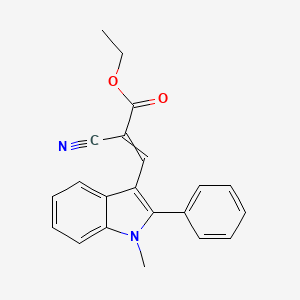
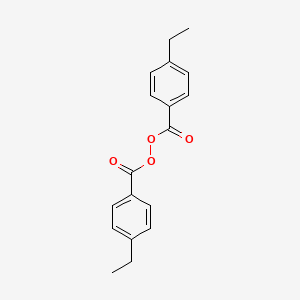
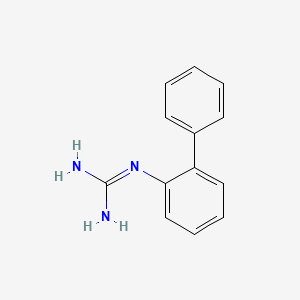

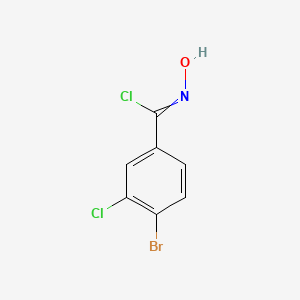
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
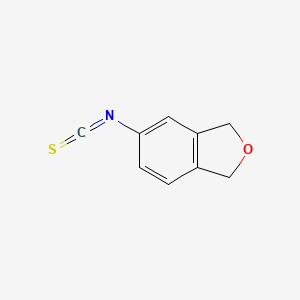
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
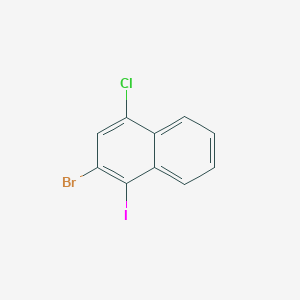
dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
